Cas no 13429-24-8 (Hexafluoropropene Dimer)

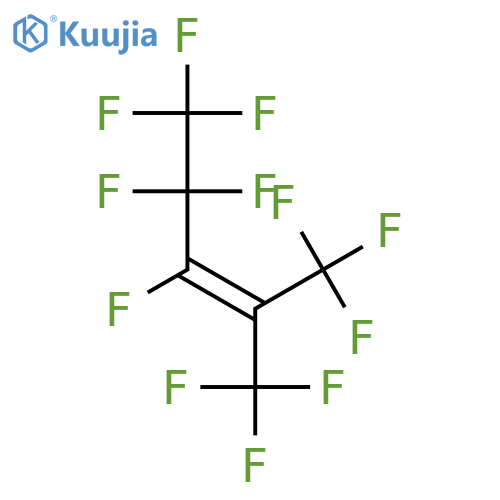

Hexafluoropropene Dimer structure

商品名:Hexafluoropropene Dimer

Hexafluoropropene Dimer 化学的及び物理的性質

名前と識別子

-

- Hexafluoropropylene dimer

- 1,1,2,3,3,3-Hexafluoro-1-propene dimer

- DIMERS OF HEXAFLUOROPROPENE

- 1,1,1,3,4,4,5,5,5-nonafluoro-2-(trifluoromethyl)pent-2-ene

- 1,1,2,3,3,3-hexafluoroprop-1-ene

- 1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer

- Dodecafluoro-2-methyl-2-pentene

- HEXAFLUOROPROPENE

- Dimer Hexafluoropropylene oxide

- 1,1,2,3,3,3-Hexafluoro-1-propene, dimer

- Hexafluoropropylene

- 13429-24-8

- FS-4223

- SCHEMBL2836890

- HEXAFLUOROPROPENEDIMER

- AKOS025213552

- FT-0625022

- Perfluoroprop-1-ene

- DTXSID70894291

- Hexafluoropropene Dimer

-

- インチ: 1S/C6F12/c7-2(3(8,9)6(16,17)18)1(4(10,11)12)5(13,14)15

- InChIKey: FAEGGADNHFKDQX-UHFFFAOYSA-N

- ほほえんだ: FC(/C(=C(/C(C(F)(F)F)(F)F)\F)/C(F)(F)F)(F)F

計算された属性

- せいみつぶんしりょう: 299.980838

- どういたいしつりょう: 299.980838

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 12

- 重原子数: 18

- 回転可能化学結合数: 0

- 複雑さ: 126

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 0

じっけんとくせい

- 密度みつど: 1.622

- ふってん: 53-61 ºC

- フラッシュポイント: 10 ºF

- LogP: 4.53220

- じょうきあつ: 234.7±0.1 mmHg at 25°C

Hexafluoropropene Dimer セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険物輸送番号:UN 1993

- 危険カテゴリコード: R11

- セキュリティの説明: S16;S29;S33

-

危険物標識:

- リスク用語:R11

- セキュリティ用語:S16;S29;S33

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

Hexafluoropropene Dimer 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H291130-10g |

Hexafluoropropene Dimer |

13429-24-8 | 10g |

$190.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-300795-25 g |

Hexafluoropropene (isomeric dimers), |

13429-24-8 | 25g |

¥1,241.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-300795-25g |

Hexafluoropropene (isomeric dimers), |

13429-24-8 | 25g |

¥1241.00 | 2023-09-05 | ||

| A2B Chem LLC | AI30902-10g |

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer |

13429-24-8 | 97% | 10g |

$134.00 | 2024-04-20 | |

| A2B Chem LLC | AI30902-50g |

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer |

13429-24-8 | 97% | 50g |

$174.00 | 2024-04-20 | |

| A2B Chem LLC | AI30902-25g |

1-Propene, 1,1,2,3,3,3-hexafluoro-, dimer |

13429-24-8 | 97% | 25g |

$154.00 | 2024-04-20 | |

| TRC | H291130-5g |

Hexafluoropropene Dimer |

13429-24-8 | 5g |

$110.00 | 2023-05-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-300795A-100 g |

Hexafluoropropene (isomeric dimers), |

13429-24-8 | 100g |

¥3,836.00 | 2023-07-10 | ||

| TRC | H291130-25000mg |

Hexafluoropropene Dimer |

13429-24-8 | 25g |

$425.00 | 2023-05-18 | ||

| TRC | H291130-25g |

Hexafluoropropene Dimer |

13429-24-8 | 25g |

$ 350.00 | 2022-06-04 |

Hexafluoropropene Dimer 関連文献

-

1. Reaction of amines with perfluoroazapropene: formation of the novel 4H-pyrido[1,2-a]-s-triazine system via unsymmetrical carbodi-imidesWilliam T. Flowers,Ralph Franklin,Robert N. Haszeldine,Robert J. Perry J. Chem. Soc. Chem. Commun. 1976 567

-

Shiqi Huang,Xianglei Meng,Yanzhao Gao,Minmin Liu,Junjie Zhang,Yu Zhou,Yuting Song,Yanyan Diao Green Chem. 2023 25 5438

-

Xing Wang,Junfeng Qian,Zhonghua Sun,Zhihui Zhang,Mingyang He RSC Adv. 2021 11 38054

-

4. Reactions involving fluoride ion. Part 44.1 Synthesis and chemistry of aromatics with bulky perfluoroalkyl substituentsRichard D. Chambers,Corinne Magron,Graham Sandford J. Chem. Soc. Perkin Trans. 1 1999 283

-

Taizo Ono,Philip B. Henderson Chem. Commun. 1996 763

13429-24-8 (Hexafluoropropene Dimer) 関連製品

- 1584-03-8(Perfluoro(2-methyl-2-pentene))

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量